molecular formula C22H26N2O6S B12483814 3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide

3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide

Cat. No.: B12483814
M. Wt: 446.5 g/mol
InChI Key: UHPGMWXFKBPWCX-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide is a complex organic compound that features a combination of several functional groups, including an azepane ring, a benzodioxin moiety, and a methoxybenzenesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxin moiety: This step might involve the reaction of catechol derivatives with appropriate reagents to form the dioxin ring.

    Coupling reactions: The final step could involve coupling the azepane and benzodioxin intermediates with a methoxybenzenesulfonamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the azepane ring.

    Reduction: Reduction reactions could target the sulfonamide group or the benzodioxin moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperidin-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide
  • 3-(morpholin-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide

Uniqueness

The uniqueness of 3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H26N2O6S

Molecular Weight

446.5 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C22H26N2O6S/c1-28-19-9-7-17(15-18(19)22(25)24-10-4-2-3-5-11-24)31(26,27)23-16-6-8-20-21(14-16)30-13-12-29-20/h6-9,14-15,23H,2-5,10-13H2,1H3

InChI Key

UHPGMWXFKBPWCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)N4CCCCCC4

Origin of Product

United States

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